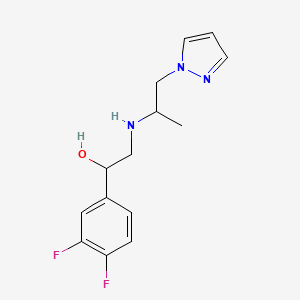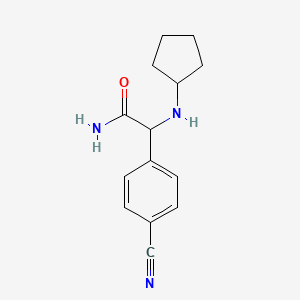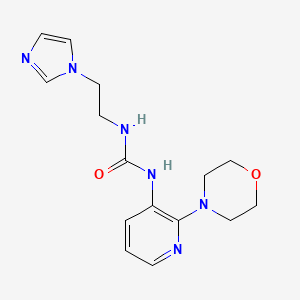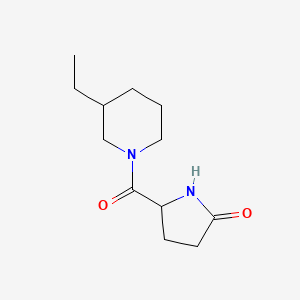
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide, also known as MP-0420, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been synthesized using various methods.
作用机制
The exact mechanism of action of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking this receptor, 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide may modulate the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is that it has been shown to have a low toxicity profile in animal studies. Additionally, it has been found to be effective in reducing drug-seeking behavior in rats, which may have implications for addiction treatment. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the study of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, studies could investigate the effects of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide on other neurotransmitter systems, such as the glutamatergic system, which may have implications for the treatment of other psychiatric disorders. Finally, studies could investigate the potential use of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide in combination with other drugs for the treatment of addiction.
合成方法
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 2-phenylcyclopropylamine, followed by the reaction of the resulting intermediate with piperidine-3-sulfonic acid chloride. Another method involves the reaction of 4-methylbenzoyl isocyanate with 2-phenylcyclopropylamine, followed by the reaction with piperidine-3-sulfonic acid.
科学研究应用
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
属性
IUPAC Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-10-11-18(14-21(16)28(26,27)24-12-6-3-7-13-24)22(25)23-20-15-19(20)17-8-4-2-5-9-17/h2,4-5,8-11,14,19-20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJBYURCZBQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)


![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
